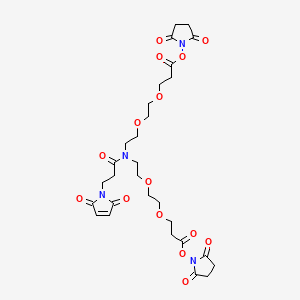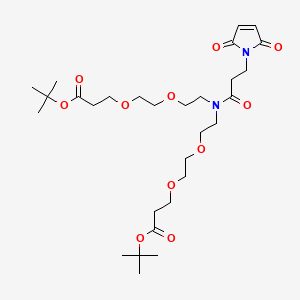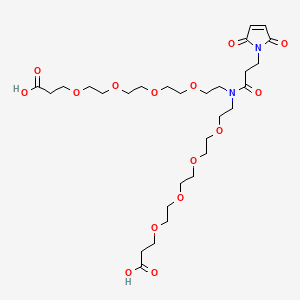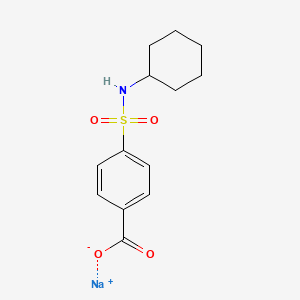
NSC23005 Sodium
Overview
Description
Molecular Structure Analysis
The molecular formula of NSC23005 Sodium is C13H16NNaO4S . The molecular weight is 305.33 g/mol . The InChI code isInChI=1S/C13H17NO4S.Na/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11;/h6-9,11,14H,1-5H2,(H,15,16);/q;+1/p-1 . The canonical SMILES code is C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] . Physical And Chemical Properties Analysis
The physical and chemical properties of NSC23005 Sodium include a molecular weight of 305.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The rotatable bond count is 4 . The compound is canonicalized .Scientific Research Applications
Hematopoietic Stem Cell (HSC) Expansion
NSC23005 Sodium is known to potently promote the expansion of Hematopoietic Stem Cells (HSCs). It has been found to be highly effective, with an ED50 (the dose required to achieve 50% of its maximum effect) of 5.21 nM . This makes it a valuable tool in research related to stem cell biology and regenerative medicine.
p18 INK4C Inhibition
NSC23005 Sodium acts as a p18 INK4C inhibitor . The p18 INK4C is a member of the INK4 family of cyclin-dependent kinase inhibitors and plays a crucial role in cell cycle regulation. By inhibiting p18 INK4C, NSC23005 Sodium can influence cell cycle progression, which has implications in various fields of biological research.
Leukemia Cell Proliferation
Interestingly, while NSC23005 Sodium promotes the expansion of HSCs, it exhibits no effect on leukemia cell proliferation . This selective action is significant in cancer research, as it suggests potential applications in therapeutic strategies that aim to increase healthy stem cell populations without promoting cancer cell growth.
In Silico 3D Screening
NSC23005 Sodium was initially found by in silico 3D screening . This highlights its role in computational biology and drug discovery, where in silico screening methods are used to identify potential drug candidates.
Stem Cell Library
NSC23005 Sodium is also part of the Tocriscreen Stem Cell Library . This library is a collection of compounds used in stem cell research. Being part of this library indicates its importance and wide usage in stem cell research.
Murine and Human Models
NSC23005 Sodium has been shown to be effective in promoting HSC expansion in both murine and human models . This suggests its potential use in preclinical and translational research, where findings in animal models are often extrapolated to human applications.
Mechanism of Action
Target of Action
NSC23005 Sodium primarily targets a protein known as p18, also known as INK4C . This protein plays a crucial role in the regulation of the cell cycle and is particularly important in the control of hematopoietic stem cells (HSCs) expansion .
Mode of Action
NSC23005 Sodium acts as an inhibitor of the p18 protein . By inhibiting p18, NSC23005 Sodium promotes the expansion of hematopoietic stem cells .
Biochemical Pathways
The inhibition of p18 by NSC23005 Sodium leads to the activation of CDK4/6 . This activation is crucial for the cell cycle progression, and thus, the expansion of hematopoietic stem cells .
Pharmacokinetics
Its solubility in water and dmso suggests that it may have good bioavailability .
Result of Action
The primary result of NSC23005 Sodium’s action is the promotion of hematopoietic stem cells expansion . This effect is achieved without causing significant cytotoxicity or promoting the proliferation of leukemia cells .
Safety and Hazards
properties
IUPAC Name |
sodium;4-(cyclohexylsulfamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S.Na/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11;/h6-9,11,14H,1-5H2,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFBDVMTRIQMW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NSC23005 Sodium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B609573.png)
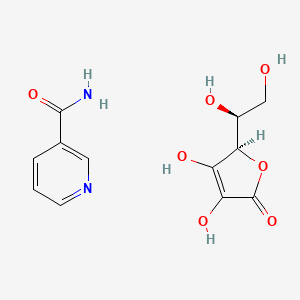
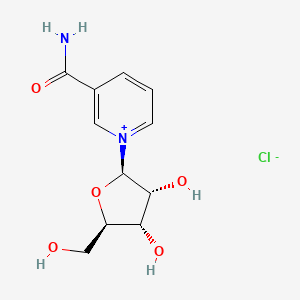




![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B609587.png)
![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)
![1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol](/img/structure/B609589.png)

